

# solubility and stability of "tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate"

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## Compound of Interest

Compound Name:	<i>tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate</i>
Cat. No.:	B1521908

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An In-Depth Technical Guide to the Solubility and Stability of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**

## Introduction

**tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate** (CAS No. 619333-95-8) is a multifaceted organophosphorus compound that serves as a valuable reagent and building block in synthetic organic chemistry and medicinal chemistry.<sup>[1][2]</sup> Its utility is noted in the development of phosphine-based ligands, catalysts, and as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.<sup>[2][3]</sup> The compound's unique structure, featuring a phosphinyloxy group, is credited with enhancing biological activity and stabilizing reactive intermediates, making it a compound of significant interest for researchers.<sup>[2]</sup>

A thorough understanding of a compound's physicochemical properties is paramount for its effective application, particularly in drug development where solubility and stability directly impact bioavailability, formulation, and shelf-life.<sup>[4][5]</sup> This guide provides a comprehensive technical overview of the solubility and stability profiles of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**, grounded in established analytical methodologies. We will explore the structural basis for its properties, detail robust experimental protocols for their assessment, and discuss the interpretation of the resulting data for research and development applications.

# Molecular Structure Analysis: The Foundation of Physicochemical Behavior

The solubility and stability of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate** are intrinsically linked to its molecular architecture. The structure comprises several key functional groups whose interplay dictates its interaction with various solvent systems and its susceptibility to degradation.

- **Lipophilic Moieties:** The bulky, non-polar tert-butyl group and the two aromatic bis(4-methoxyphenyl) rings contribute significantly to the molecule's lipophilicity.<sup>[1]</sup> This suggests a predisposition for solubility in organic solvents. The methoxy groups (-OCH<sub>3</sub>) on the phenyl rings add some polar character but are largely overshadowed by the hydrophobicity of the aromatic systems.
- **Polar Moieties:** The central phosphinyloxy group (-P(O)O-) and the carbamate linkage (-OC(O)N-) introduce polarity and the capacity for hydrogen bonding. The phosphoryl oxygen and the carbamate's carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.<sup>[6]</sup> These sites are critical for interactions with polar solvents, including water.
- **Chemically Labile Sites:** The P-O-N bond and the carbamate ester linkage are potential sites for hydrolysis under acidic or basic conditions. The tertiary butyl group can also be susceptible to cleavage under strong acidic conditions.

This structural duality—significant lipophilic character punctuated by polar, reactive groups—suggests a complex solubility profile and defined stability limits that warrant rigorous experimental investigation.

Caption: Molecular structure highlighting key functional groups.

## Solubility Profiling

Solubility is a critical parameter that influences a compound's behavior in both *in vitro* assays and *in vivo* systems.<sup>[4]</sup> We distinguish between two key types of solubility measurements: kinetic and thermodynamic.

- Kinetic Solubility: Measured by diluting a concentrated DMSO stock solution into an aqueous buffer. It reflects the solubility of the amorphous or metastable state of the compound and is often used in high-throughput screening during early drug discovery.[7][8] Low kinetic solubility can lead to compound precipitation in biological assays, yielding unreliable results.
- Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[9] This measurement is crucial for lead optimization and formulation development, as it provides a fundamental physical limit to how much compound can be dissolved.[4][10]

## Experimental Protocols for Solubility Determination

The following protocols describe standardized methods for assessing the aqueous solubility of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**.

### Protocol 2.1.1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methodologies.[7][11]

- Preparation of Solutions:
  - Prepare a 20 mM stock solution of the test compound in 100% DMSO.[11]
  - Prepare the required aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
- Assay Procedure:
  - Add 490 µL of PBS buffer to 1.5 mL microcentrifuge tubes.
  - Add 10 µL of the 20 mM DMSO stock solution to the buffer to achieve a final concentration of 400 µM with 2% DMSO.[11] Prepare in duplicate.
  - Include a positive control (a compound with known solubility) and a negative control (buffer with 2% DMSO).
  - Cap the tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[7]

- Sample Analysis:
  - After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
  - Carefully transfer the supernatant to a new tube.
  - Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[\[7\]](#) A calibration curve prepared from the DMSO stock solution is used for quantitation.
- Data Interpretation:
  - The measured concentration is the kinetic solubility. If the measured value is equal to the nominal concentration (400  $\mu$ M), the solubility is greater than or equal to that value. If it is lower, precipitation has occurred.

#### Protocol 2.1.2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is based on established methods.[\[9\]](#)[\[10\]](#)

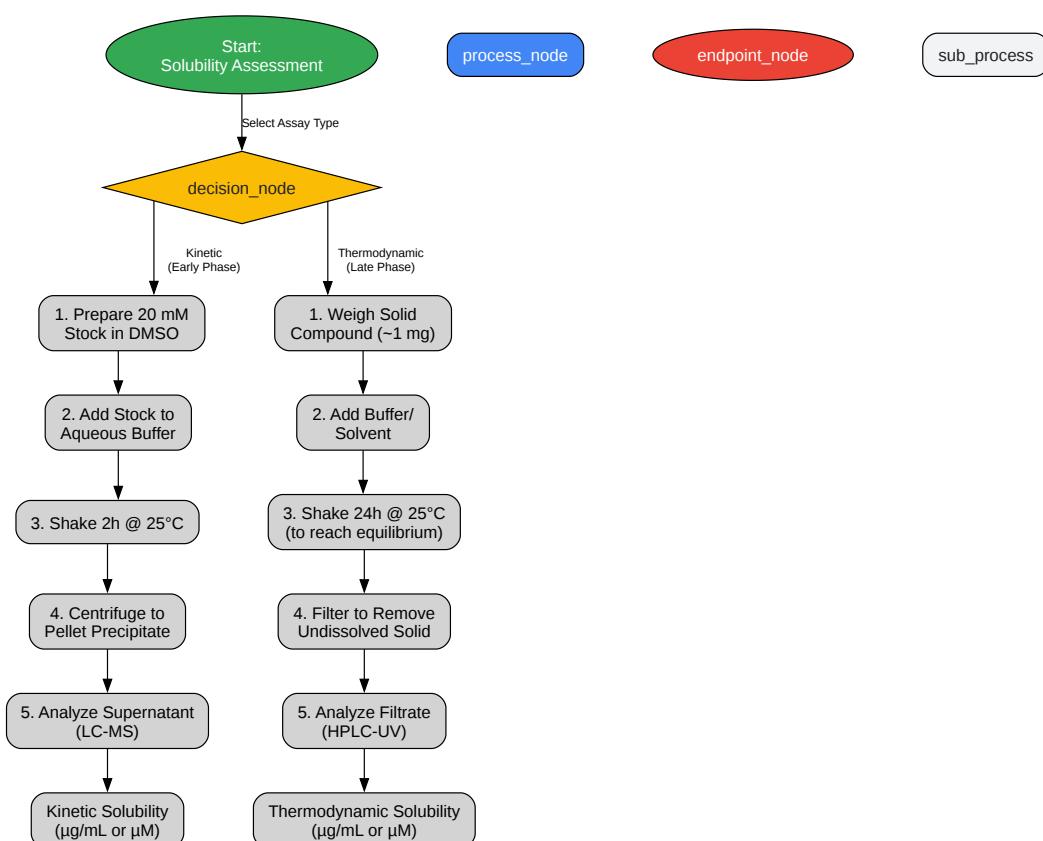
- Preparation:
  - Accurately weigh approximately 1 mg of the solid test compound into a 1.5 mL glass vial.[\[9\]](#)
  - Prepare the desired solvent system (e.g., 0.1 M phosphate buffer pH 7.4, Simulated Gastric Fluid, etc.).[\[9\]](#)[\[10\]](#)
- Assay Procedure:
  - Add 1 mL of the solvent system to the vial containing the solid compound.[\[9\]](#)
  - Include a blank vial with only the solvent system.
  - Seal the vials and place them on a thermomixer or vial roller system to agitate at a consistent speed (e.g., 700 rpm) and controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[\[9\]](#)

- Sample Analysis:

- After incubation, allow the vials to stand to let the excess solid settle.
- Filter the supernatant through a 0.45 µm filter to remove all undissolved particles.[11]
- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[4][10]

- Data Interpretation:

- The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

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Caption: Experimental workflow for solubility determination.

## Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, we can predict its general solubility characteristics based on its structure. The compound is expected to exhibit good solubility in polar organic solvents and limited solubility in aqueous media.

Solvent System	Predicted Solubility Category	Rationale
Water (pH 7.0)	Low to Insoluble	The large, lipophilic surface area from the phenyl and tert-butyl groups outweighs the contribution of the polar functional groups.
PBS (pH 7.4)	Low	Similar to water; the presence of salts is unlikely to significantly enhance the solubility of this neutral, non-ionizable compound.
Methanol	Soluble	A safety data sheet confirms solubility in methanol, a polar protic solvent capable of interacting with the compound's polar groups. <a href="#">[12]</a>
Acetonitrile	Soluble	A polar aprotic solvent that can effectively solvate the large organic structure.
Dichloromethane	Soluble	The compound's overall lipophilic nature suggests good solubility in this non-polar organic solvent.
Hexanes	Low to Insoluble	This highly non-polar solvent is unlikely to effectively solvate the polar phosphoryloxy and carbamate moieties.

## Stability Profiling

Assessing the intrinsic stability of a compound is a mandatory regulatory requirement and a scientific necessity to ensure its quality, safety, and efficacy.[13] Forced degradation, or stress testing, is performed to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[14][15] These studies involve subjecting the compound to conditions more severe than accelerated storage conditions.[16]

## Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that degradation products are formed at levels sufficient for detection and characterization without completely destroying the sample.[14]

- Preparation of Test Solutions:
  - Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[16]
- Application of Stress Conditions:
  - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours).[16]
  - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.[16] After incubation, neutralize the samples with an equivalent amount of acid.
  - Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). Store protected from light at room temperature for a defined period.[16]
  - Thermal Degradation: Store the solid compound and the solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).[16]
  - Photostability: Expose the solid compound and the solution to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux

hours and an integrated near UV energy of not less than 200 watt-hours/m<sup>2</sup>.[\[16\]](#)[\[17\]](#) A control sample should be stored in the dark under the same temperature conditions.

- Sample Analysis:
  - At each time point, withdraw an aliquot of the stressed sample.
  - Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV method. This method must be capable of separating the parent compound from all process impurities and degradation products.
  - Use a photodiode array (PDA) detector to obtain UV spectra for all peaks to assess peak purity.
  - Calculate the percentage degradation of the parent compound and the percentage of each formed degradant relative to the initial concentration.

Caption: Workflow for forced degradation (stability) studies.

## Anticipated Stability Profile and Degradation Pathways

Based on its chemical structure, **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate** is expected to be stable under neutral and photolytic conditions but may show susceptibility to hydrolytic and oxidative stress.

- Hydrolytic Stability: The P-O-N bond is likely the most labile site, susceptible to both acid- and base-catalyzed hydrolysis. This would cleave the molecule into N-Boc-hydroxylamine and bis(4-methoxyphenyl)phosphinic acid. The carbamate itself could also hydrolyze, particularly under strong basic conditions, to yield tert-butanol, CO<sub>2</sub>, and the corresponding amine.
- Oxidative Stability: The compound does not possess functional groups that are highly susceptible to oxidation, such as sulfides or phenols. However, subtle oxidation of the aromatic rings or other parts of the molecule by a strong oxidizing agent like H<sub>2</sub>O<sub>2</sub> cannot be ruled out.
- Thermal and Photostability: The compound is expected to be relatively stable to heat and light, as indicated by general supplier information suggesting storage at room temperature.

[2] Significant degradation would likely require extreme conditions.

## Illustrative Stability Data

The following table summarizes the expected outcomes of a forced degradation study. The goal is to achieve 5-20% degradation to identify relevant degradants.[14]

Stress Condition	Severity	Expected Degradation	Potential Major Degradants
0.1 M HCl	60°C, 24h	Moderate to Significant	Bis(4-methoxyphenyl)phosphinic acid, N-Boc-hydroxylamine
0.1 M NaOH	40°C, 6h	Significant	Bis(4-methoxyphenyl)phosphinic acid, products from carbamate hydrolysis
3% H <sub>2</sub> O <sub>2</sub>	RT, 24h	Low to Moderate	Minor oxidative adducts
Heat (Solid)	80°C, 7 days	Negligible to Low	No significant degradation expected
Photolysis (ICH)	1.2M lux·h, 200W·h/m <sup>2</sup>	Negligible	No significant degradation expected

## Conclusion

**tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate** is a compound of high utility in chemical synthesis. Its physicochemical profile is dictated by a balance of large lipophilic groups and polar, reactive linkages. It is predicted to have good solubility in common organic solvents but limited aqueous solubility, a critical consideration for its use in biological assays and formulation. The primary stability liability is anticipated to be hydrolysis of the P-O-N bond under both acidic and basic conditions.

The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the operational solubility and stability limits of this reagent. Such data is invaluable for ensuring the reliability of experimental outcomes, developing stable formulations, and meeting regulatory expectations in drug development. By understanding and quantifying these core properties, scientists can fully leverage the synthetic potential of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate** in their research endeavors.

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